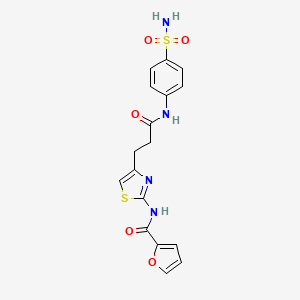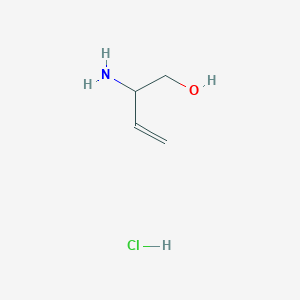
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate, also known as EDP-788, is a chemical compound that has shown potential as a treatment for various diseases.
Wirkmechanismus
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate works by inhibiting the activity of certain enzymes and proteins that are involved in disease processes. For example, in cancer research, this compound inhibits the activity of a protein called focal adhesion kinase (FAK), which is involved in tumor growth and metastasis. In Alzheimer's disease research, this compound inhibits the activity of an enzyme called cyclooxygenase-2 (COX-2), which is involved in inflammation and neuron damage. In multiple sclerosis research, this compound inhibits the activity of a protein called matrix metalloproteinase-9 (MMP-9), which is involved in inflammation and nerve cell damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, this compound has been shown to inhibit tumor growth and metastasis, reduce the formation of new blood vessels that feed tumors, and induce cancer cell death. In Alzheimer's disease research, this compound has been shown to reduce inflammation, improve cognitive function, and protect neurons from damage. In multiple sclerosis research, this compound has been shown to reduce inflammation and protect nerve cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate in lab experiments is its specificity for certain enzymes and proteins involved in disease processes. This allows researchers to target specific pathways and processes involved in disease development. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of lab animals and human subjects.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate. One direction is to further investigate its potential as a treatment for cancer, Alzheimer's disease, and multiple sclerosis. Another direction is to study its potential in other diseases and conditions, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further research is needed to determine the optimal dosing and administration of this compound for maximum efficacy and safety.
Synthesemethoden
The synthesis of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate involves several steps, including the reaction of 3,6-dichloropyridine-2-carboxylic acid with 2-(2-ethylpiperidin-1-yl)acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with ethyl chloroformate to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has been studied for its potential to treat various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. In cancer research, this compound has shown promise as a potential inhibitor of tumor growth and metastasis. In Alzheimer's disease research, this compound has been studied for its potential to improve cognitive function and reduce inflammation. In multiple sclerosis research, this compound has been studied for its potential to reduce inflammation and protect nerve cells.
Eigenschaften
IUPAC Name |
[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c1-2-10-5-3-4-8-19(10)13(20)9-22-15(21)14-11(16)6-7-12(17)18-14/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQRIGHHUJMOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(benzo[d][1,3]dioxole-5-carbonyl)-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2682474.png)

![5-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2682479.png)
![methyl 2-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2682481.png)
![3-methyl-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2682482.png)


![Benzo[b]thiophen-7-ylmethanamine hydrochloride](/img/structure/B2682485.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide](/img/structure/B2682486.png)